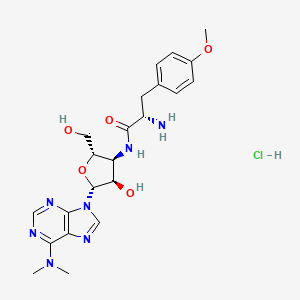

Puromycin monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

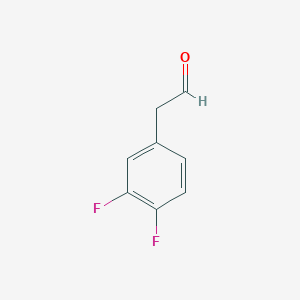

Puromycin dihydrochloride is a white powder. (NTP, 1992)

Wissenschaftliche Forschungsanwendungen

Ribosome Function and Biotechnological Applications

Puromycin monohydrochloride is primarily recognized for its role in inhibiting protein synthesis through ribosome-catalyzed incorporation into nascent peptide chains, leading to premature translation termination. This function has been leveraged in various scientific research contexts. One significant application is as a selection marker in cell lines genetically engineered to express resistance transgenes. Additionally, puromycin's ability to mimic the 3′ end of aminoacylated tRNAs has made it a valuable tool across model systems, including cultured cells and whole animals. Its structure, combining a nucleoside and an amino acid, allows for chemical modifications, creating diverse puromycin-based reagents. These reagents, coupled with anti-puromycin antibodies, have advanced understanding of protein synthesis regulation and associated pathological processes, such as immune responses and neurological functions (Aviner, 2020).

Protein Research and Methodologies

Innovative technologies using puromycin's properties have emerged, facilitating protein research. Modified puromycin can be incorporated into proteins at the C-terminus, connecting desired molecules to proteins. This capability has given rise to technologies like screening through display technology, fluorescence labeling, affinity purification, and protein chips for proteomics (Tabuchi, 2003).

Small Molecule-Protein Interaction Studies

Puromycin analogues have been developed to study protein synthesis mechanisms and ribosome activity. These analogues, like 3PB and 3PC, can interact with proteins associated with ribosomes. They have been used in combination with mass spectrometry to map molecule-protein interactions in living cells, offering insights into translational control mechanisms (Kandala et al., 2019).

Metabolism Research

Puromycin's role extends to metabolism research. Its impact on cellular processes, like sensitivity to depletion of coenzyme A biosynthesis, highlights the complexities of metabolic pathways in cancer research and potential drug interactions. This area of research emphasizes caution in using puromycin for metabolic studies, given its interactions with key metabolic substrates like acetyl-CoA (Khadka et al., 2022).

Molecular Biology and Biosynthetic Gene Studies

In molecular biology, puromycin's biosynthetic gene cluster has been a focus of study. Cloning this gene cluster and expressing it in heterologous hosts like Streptomyces has provided insights into antibiotic biosynthesis and its regulation. This work contributes to a broader understanding of aminonucleoside antibiotics production (Lacalle et al., 1992).

Eigenschaften

CAS-Nummer |

3506-23-8 |

|---|---|

Produktname |

Puromycin monohydrochloride |

Molekularformel |

C22H30ClN7O5 |

Molekulargewicht |

508 g/mol |

IUPAC-Name |

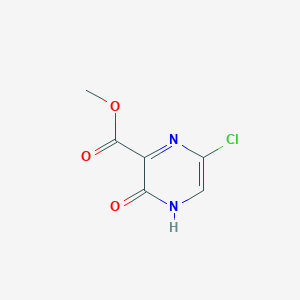

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;hydrochloride |

InChI |

InChI=1S/C22H29N7O5.ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);1H/t14-,15+,16+,18+,22+;/m0./s1 |

InChI-Schlüssel |

MXJUOYXSYWPMAR-IHFNEQFUSA-N |

Isomerische SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |

Kanonische SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)

![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine](/img/structure/B1603873.png)